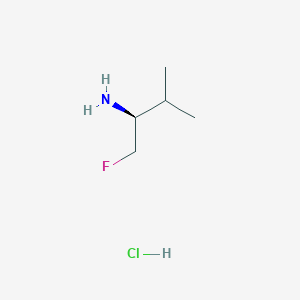
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride typically involves the fluorination of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 3-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting intermediate is then subjected to reductive amination using an appropriate amine source under catalytic hydrogenation conditions to yield the desired amine compound. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistent production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The amine group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-Fluoro-2-butylamine Hydrochloride
- (S)-1-Fluoro-3-methyl-2-pentylamine Hydrochloride
- (S)-1-Fluoro-3-methyl-2-propylamine Hydrochloride
Uniqueness
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is unique due to its specific combination of a fluorine atom, a methyl group, and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H13ClFN |
|---|---|
Poids moléculaire |
141.61 g/mol |
Nom IUPAC |
(2S)-1-fluoro-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m1./s1 |
Clé InChI |
BSDDUQYTALFOIR-NUBCRITNSA-N |
SMILES isomérique |
CC(C)[C@@H](CF)N.Cl |
SMILES canonique |
CC(C)C(CF)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


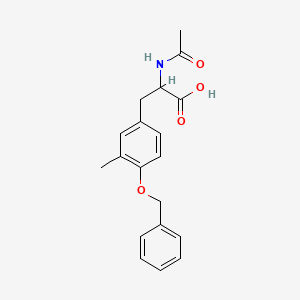



![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
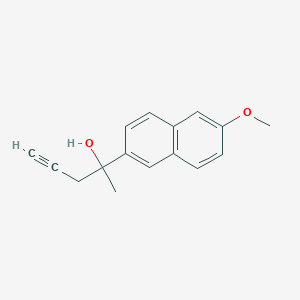
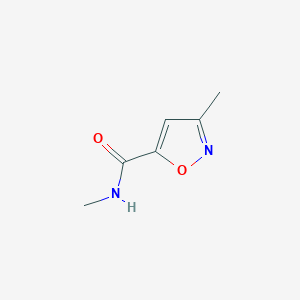
![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)




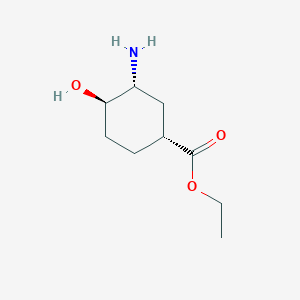
![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
